Daptomycin is a cyclic lipopeptide antibiotic naturally produced by the bacterium Streptomyces roseosporus. [] It plays a crucial role in scientific research as a model for understanding the interaction of amphipathic molecules with biological membranes and as a tool for investigating the physiology of bacterial cell envelope synthesis and resistance mechanisms.
Daptomycin belongs to the class of antibiotics known as lipopeptides. Its mechanism of action is distinct from other classes, as it targets the bacterial cell membrane rather than inhibiting cell wall synthesis or protein synthesis.
The synthesis of daptomycin can be achieved through various methods, including total synthesis, semisynthesis, and biosynthetic approaches. The most notable method involves solid-phase peptide synthesis combined with enzymatic reactions.
The solid-phase synthesis typically involves multiple steps where amino acids are coupled in a specific order, followed by cyclization and purification steps. The use of high-performance liquid chromatography (HPLC) is essential for analyzing and purifying the final product .
Daptomycin has a complex molecular structure characterized by a cyclic lactone ring and a fatty acid tail. The core peptide consists of 13 amino acids, including several non-proteinogenic residues such as d-Ala and d-Ser.
The molecular formula of daptomycin is CHNO and its molecular weight is approximately 1,160 Da. The structure features a 10-membered macrolactone ring that contributes to its unique properties and mechanism of action .
Daptomycin undergoes various chemical reactions during its synthesis and modification:
These reactions often require careful control of conditions such as temperature and pH to ensure optimal yields and product purity.
Daptomycin exerts its antibacterial effect by binding to bacterial membranes in a calcium-dependent manner. This binding leads to:
Data from clinical studies indicate that daptomycin has a minimal inhibitory concentration (MIC) that varies depending on the bacterial strain but generally demonstrates effectiveness against resistant organisms.
Daptomycin is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria, including:
Additionally, ongoing research explores its potential applications against other resistant pathogens and in combination therapies to enhance efficacy . The development of daptomycin analogs aims to improve its pharmacological profile and combat emerging resistance mechanisms effectively.
Daptomycin is assembled by a multimodular nonribosomal peptide synthetase (NRPS) system in Streptomyces roseosporus. This enzymatic machinery operates via a thiotemplate mechanism, where each module activates, thiolates, and incorporates a specific amino acid into the growing peptide chain. The NRPS complex consists of three giant subunits—DptA (220 kDa), DptBC (1,460 kDa), and DptD (402 kDa)—collectively housing 13 modules responsible for activating all constituent amino acids. Each module minimally contains an adenylation (A) domain for amino acid activation, a peptidyl carrier protein (PCP) domain for thioesterification, and a condensation (C) domain for peptide bond formation [1] [8].
A distinctive biochemical feature is the presence of specialized domains that enable structural complexity. Module 2 contains an epimerization (E) domain that converts L-Asn to D-Asn—a stereochemical revision initially overlooked but later confirmed through comparative analysis with synthetic peptides [1]. Module 13 incorporates a thioesterase (TE) domain that catalyzes both macrolactonization (between Thr4 and Kyn13) and product release. Initiation involves a dedicated mechanism: DptE activates decanoic acid via adenylation, while DptF functions as an acyl carrier protein that shuttles the lipid to the first condensation domain of DptA for coupling to Trp1 [1] [3]. Calcium ions are essential cofactors during biosynthesis, inducing conformational changes that optimize TE domain activity for cyclization [8].
Table 1: Core NRPS Subunits in Daptomycin Biosynthesis
Subunit | Size (kDa) | Modules | Amino Acids Incorporated | Specialized Domains |
---|---|---|---|---|
DptA | 220 | 1–5 | Trp1, D-Asn2, Asp3, Gly4, Ala5 | Initiation C domain (with DptF) |
DptBC | 1,460 | 6–11 | Orn6, Asp7, Ala8, Ser9, Gly10, Orn11 | E domain (Module 2), PCP domains |
DptD | 402 | 12–13 | 3mGlu12, Kyn13 | TE domain (cyclization) |
The daptomycin biosynthetic gene cluster (dpt) spans 128 kb of DNA in S. roseosporus and comprises 13 genes organized into operons. Core NRPS genes dptA, dptBC, and dptD encode the peptide assembly machinery, while dptE and dptF are dedicated to lipid activation and transfer [1] [8]. Flanking genes support precursor supply and tailoring: dptI encodes a methyltransferase converting α-ketoglutarate to L-3-methylglutamic acid (3mGlu), while dptJ encodes a tryptophan-2,3-dioxygenase generating L-kynurenine (Kyn) from tryptophan. These genes lack orthologs in related lipopeptide clusters, making them unique genetic markers for daptomycin-like pathways [2].
Evolutionarily, the dpt cluster shows ancient origins. A divergent orthologous cluster exists in Saccharomonospora viridis (53–56% amino acid identity in NRPS proteins), an actinobacterium with a reduced 4.3 Mb genome. Phylogenetic analysis suggests these clusters diverged from a common ancestor over 1 billion years ago. Notably, S. viridis lacks homologs of dptH (editing thioesterase) and regulatory genes like dptR1-R3, indicating pathway-specific adaptations in S. roseosporus [2] [8]. Regulatory elements include cluster-situated regulators (dptR1, dptR2, dptR3) and global regulators (arpA, phaR). Deletion of the pleiotropic repressor arpA enhances daptomycin titers by relieving transcriptional inhibition [3] [5].
Daptomycin incorporates three nonproteinogenic amino acids critical for its topology and mechanism: L-3-methylglutamic acid (3mGlu12), L-kynurenine (Kyn13), and D-asparagine (D-Asn2). 3mGlu arises from α-ketoglutarate methylation by DptI, introducing a hydrophobic methyl group that stabilizes the calcium-binding pocket. This residue coordinates Ca²⁺ ions essential for daptomycin’s transition from aqueous solution to micellar aggregates on bacterial membranes [1] [8]. Kyn13 (derived from tryptophan via DptJ catalysis) features an anilino moiety that anchors the ester bond during macrolactonization. Its aromatic side chain also contributes to membrane insertion depth, with synthetic analogs replacing Kyn13 showing 10-fold reduced activity against Staphylococcus aureus [1] [9].
The D-Asn2 configuration, initially misassigned as L-Asn, was corrected through epimerase domain analysis and total synthesis. The E domain in module 2 ensures stereoinversion, enabling a β-turn conformation that orients the lipophilic tail toward the membrane core. Genetic ablation of this domain eliminates antibacterial activity by disrupting target engagement [1] [6]. Calcium-dependent oligomerization—mediated by these residues—creates pores that dissipate membrane potential, explaining daptomycin’s specificity for Gram-positive bacteria [8].
Metabolic engineering has overcome native limitations in daptomycin production (typically 17–50 mg/L in wild-type strains). Multilevel strategies include:
Combinatorial biosynthesis has generated structural variants. Module exchanges in DptD replaced Kyn13 with tryptophan or isoleucine, yielding active analogs. Hybrid NRPS systems fused A54145 or CDA synthetases with dpt modules, producing "non-natural" lipopeptides with altered spectra [6] [8]. A breakthrough involved expressing the dpt cluster in Streptomyces coelicolor, achieving 28.9 mg/L of daptomycin derivatives—enabling analog production in a genetically tractable host [3].
Table 2: Metabolic Engineering Strategies for Daptomycin Overproduction
Strategy | Genetic Modification | Titer (mg/L) | Fold Change vs. WT | Reference |
---|---|---|---|---|
Precursor Supply | dptJ overexpression + kyn deletion | 36 | 2.1× | [3] |
Aspartate Pathway | aspC-gdhA-ppc-ecaA co-expression | 168 | 1.76× | [5] |
Regulator Knockout | ΔarpA ΔphaR | 167 | 1.74× | [5] |
Pigment Elimination | 21.1 kb pigment BGC deletion | 186 | 1.95× | [3] |
Combined Modifications | Precursor + regulator + BGC copy engineering | 786 | 8.2× | [3] |
Total synthesis of daptomycin presents formidable challenges: 13 amino acids including acid-sensitive residues (Kyn, 3mGlu), a decanoyl lipid tail, and a 10-residue depsipeptide ring. Two advanced strategies have emerged:Solid-Phase Peptide Synthesis (SPPS): Conventional approaches using Fmoc-L-Kyn(Boc,CHO)-OH suffered from Camps cyclization—a side reaction in 20% 2-methylpiperidine/DMF converting Kyn to 4-quinolone derivatives. This reduced yields to <5%. A breakthrough employed Fmoc-L-Kyn(Boc)-OH, prepared in two steps from Fmoc-L-Trp(Boc)-OH, which eliminated enolization and enabled efficient chain elongation. This synthon achieved an unprecedented 22% overall yield on resin, providing >100 mg quantities of linear precursor [9].
Macrocyclization: The 10-residue ester bond between Thr4 and Kyn13 precludes standard lactamization. Serine/threonine ligation (STL) was developed for this purpose: the linear peptide bearing a C-terminal salicylaldehyde ester and N-terminal Ser/Thr residue undergoes spontaneous cyclization via an imine capture ring contraction cascade. This chemoselective method achieved cyclization in 61% yield without epimerization [7]. Alternative on-resin cyclization using PyBOP/HOAt yielded the depsipeptide at 34% efficiency after global deprotection [9].
Table 3: Total Synthesis Approaches to Daptomycin
Strategy | Key Innovation | Cyclization Yield | Overall Yield | Limitations |
---|---|---|---|---|
Fmoc-SPPS + STL | Fmoc-L-Kyn(Boc)-OH; STL cyclization | 61% | 22% | Scalable; minimal epimerization |
Boc-SPPS + On-Resin Cyclization | PyBOP/HOAt activation | 34% | 9% | Acid-sensitive residues degrade |
Hybrid NRPS-Chemical | NRPS for linear chain; chemical cyclization | 45% | 18% | Requires enzymatic prep |
Compounds Mentioned: Daptomycin, L-3-Methylglutamic acid, L-Kynurenine, Decanoic acid, Nonribosomal peptide synthetase (NRPS), Depsipeptide.
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